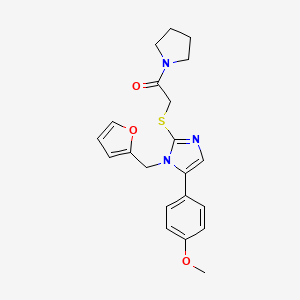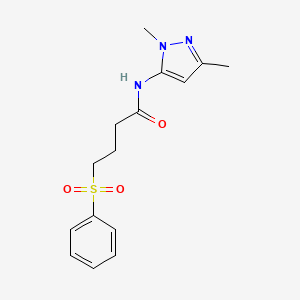
4-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide typically involves multiple steps, starting with the preparation of the core pyrazole structure. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable butanoyl chloride derivative under basic conditions to form the intermediate butanamide. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
化学反应分析
Types of Reactions
4-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide can vary depending on its application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzenesulfonyl group can interact with active sites, while the pyrazole ring can enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-(benzenesulfonyl)-N-(1H-pyrazol-5-yl)butanamide
- 4-(benzenesulfonyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide
- 4-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-3-yl)butanamide
Uniqueness
4-(benzenesulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide is unique due to the specific positioning of the dimethyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature can result in different binding interactions and reaction pathways compared to its analogs.
属性
IUPAC Name |
4-(benzenesulfonyl)-N-(2,5-dimethylpyrazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-12-11-14(18(2)17-12)16-15(19)9-6-10-22(20,21)13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKGYMIBLZDNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519811.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2519812.png)
![7-(2-Methoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2519813.png)
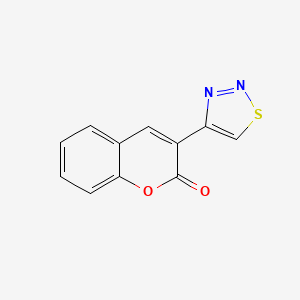
![N-{[(benzenesulfonyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2519815.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2519816.png)

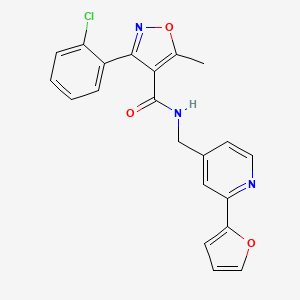
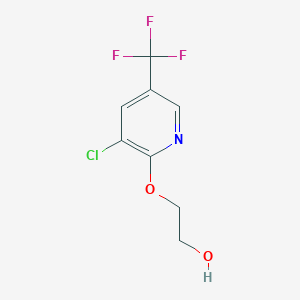
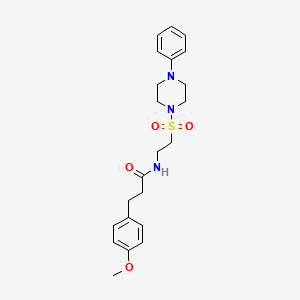
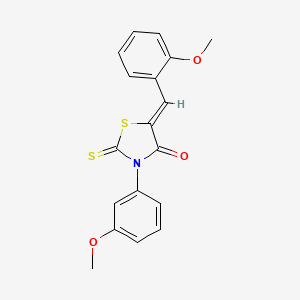
![2-(3-methylphenoxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide](/img/structure/B2519827.png)
